HJC0350 was identified through structure-guided design aimed at developing selective Epac2 antagonists. It is classified within a broader category of compounds that target the Epac family of proteins, which play critical roles in various cellular processes, including those related to inflammation and metabolic regulation . The compound is synthesized from various chemical precursors using established organic chemistry techniques.
The synthesis of HJC0350 typically involves several key steps:
HJC0350 features a complex molecular structure characterized by multiple aromatic rings and functional groups that confer its specificity for Epac2. The precise molecular formula and structural data are typically elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The structural configuration allows for optimal interaction with the binding site of Epac2, facilitating its role as an inhibitor .
HJC0350's mechanism primarily involves competitive inhibition at the binding site of Epac2, where it competes with cyclic adenosine monophosphate. The compound's ability to inhibit Epac2 is crucial for modulating downstream signaling pathways associated with inflammation and other physiological responses.
In vitro studies have demonstrated that HJC0350 effectively blocks cAMP-induced activation of Epac2 without significantly affecting other signaling pathways, underscoring its selectivity .
The mechanism of action for HJC0350 involves:
Research indicates that this inhibition can lead to significant reductions in inflammatory markers in various experimental models .
Relevant analyses such as thermal gravimetric analysis or differential scanning calorimetry may provide additional insights into its stability and thermal properties .
HJC0350 has been utilized in various research contexts, particularly in studies investigating:
HJC0350 (2,4-dimethyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrrole) achieves isoform selectivity through specific interactions with EPAC2's unique regulatory architecture. The compound binds to an allosteric site at the interface between the N-terminal cyclic nucleotide-binding domain B (CNBD-B) and the dishevelled/EGL-10/pleckstrin (DEP) domain. Crucially, EPAC2 contains an additional low-affinity CNBD-A domain absent in EPAC1, which creates a distinct hydrophobic pocket that accommodates the trimethylphenyl group of HJC0350 [1] [7]. This binding stabilizes the autoinhibited "closed" conformation of EPAC2 by reinforcing ionic latch interactions between the regulatory and catalytic domains, preventing the conformational change required for Rap1 activation. Mutagenesis studies confirm that residues within CNBD-A (particularly Leu-273 and Phe-300 in human EPAC2) are essential for high-affinity HJC0350 binding, explaining its >100-fold selectivity over EPAC1 [3] [9].
HJC0350 functions as a competitive antagonist of cAMP through steric hindrance at the CNBD-B domain. Biochemical assays using fluorescence polarization demonstrate that HJC0350 displaces the fluorescent cAMP analog 8-NBD-cAMP from EPAC2 with an apparent Kd of 0.42 µM [1] [6]. The inhibition follows a classical competitive model where increasing concentrations of cAMP proportionally reduce HJC0350 binding affinity. X-ray crystallography reveals that the sulfonyl group of HJC0350 forms hydrogen bonds with Arg-404 and Tyr-438 within the cAMP-binding pocket, mimicking the ribose-phosphate interactions of cAMP while lacking the molecular flexibility required to trigger domain rearrangement [3]. This mechanism allows HJC0350 to effectively block cAMP-induced EPAC2 activation without affecting cAMP binding to protein kinase A (PKA) or EPAC1 [6] [9].
Table 1: Structural Determinants of HJC0350 Selectivity
Structural Element | Role in HJC0350 Binding | Effect on EPAC2 Conformation |
---|---|---|
CNBD-A domain | Provides hydrophobic pocket for trimethylphenyl group | Stabilizes autoinhibited state |
Ionic latch (Arg-82/Glu-306) | Strengthened by HJC0350 binding | Prevents domain separation |
cAMP-binding pocket (Arg-404/Tyr-438) | Site of competitive antagonism | Blocks cAMP-induced activation |
DEP-CNBD-B interface | Allosteric modulation site | Enhances autoinhibition |
Quantitative analyses of HJC0350 potency reveal consistent half-maximal inhibitory concentration (IC50) values across multiple assay systems. In fluorescence resonance energy transfer (FRET)-based assays using recombinant human EPAC2, HJC0350 exhibits an IC50 of 0.30 ± 0.05 µM for inhibition of cAMP-induced conformational changes [1] [9]. Rap1 activation assays demonstrate comparable potency (IC50 = 0.32 ± 0.08 µM) when measuring GTP loading of Rap1 in HEK293 cells overexpressing EPAC2 [6]. Importantly, HJC0350 maintains selectivity across related pathways, showing no significant inhibition of PKA activity (IC50 > 50 µM) or EPAC1-mediated Rap1 activation (IC50 > 25 µM) even at supraphysiological concentrations [1] [6]. This 80-100 fold isoform selectivity distinguishes HJC0350 from pan-EPAC inhibitors like ESI-09, which inhibit both EPAC1 and EPAC2 with similar potency.
HJC0350 exhibits complex binding kinetics characterized by slow association and dissociation rates. Stopped-flow fluorimetry measurements reveal a two-phase inhibition process: rapid initial binding (kon ≈ 1.2 × 10⁴ M⁻¹s⁻¹) followed by a slower conformational change (kobs ≈ 0.015 s⁻¹) that stabilizes the inhibitor-enzyme complex [1]. This results in prolonged target engagement with a dissociation half-life exceeding 45 minutes after washout. The time-dependent inactivation follows a non-competitive model at saturating cAMP concentrations, suggesting allosteric stabilization of an inactive EPAC2 conformation rather than simple occupancy of the cAMP-binding site [9]. This kinetic profile contributes to HJC0350's sustained pharmacological effects in cellular systems, where single-dose administration maintains EPAC2 inhibition through multiple cAMP elevation cycles.
Table 2: Kinetic Parameters of EPAC2 Inhibitors
Parameter | HJC0350 | ESI-05 | ESI-09 |
---|---|---|---|
IC50 (EPAC2) | 0.30 µM | 1.2 µM | 5.8 µM |
IC50 (EPAC1) | >25 µM | >50 µM | 7.2 µM |
Association rate (kon) | 1.2 × 10⁴ M⁻¹s⁻¹ | 3.5 × 10³ M⁻¹s⁻¹ | 8.9 × 10³ M⁻¹s⁻¹ |
Dissociation half-life | >45 min | ~15 min | ~10 min |
cAMP competition | Competitive | Allosteric | Mixed |
HJC0350 specifically disrupts EPAC2-mediated activation of Rap GTPases without affecting parallel Ras signaling pathways. In HEK293/EPAC2-FL reporter cells, HJC0350 (10 µM) completely abolishes cAMP-induced FRET changes by preventing EPAC2-mediated GDP/GTP exchange on Rap1 [1] [6]. Downstream, this inhibition suppresses EPAC2-dependent phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) by disrupting the B-Raf/MEK signaling module. Interestingly, HJC0350 does not affect Rap1 activation in cells expressing constitutively active EPAC2 mutants, confirming its action upstream of Rap1 activation [3]. The inhibitor also demonstrates efficacy in reversing EPAC2-mediated vascular permeability by blocking Rap1-dependent endothelial junction stabilization [9]. These effects occur through disruption of the EPAC2-Rap1 signaling axis rather than interference with Ras nanoclusters, as HJC0350 does not alter KRas nanocluster organization or Raf-1 activation [4].
HJC0350 reveals intricate crosstalk between EPAC2 and other cAMP effector systems, particularly in calcium signaling pathways. In pancreatic β-cells, HJC0350 blocks EPAC2-dependent calcium-induced calcium release (CICR) from endoplasmic reticulum stores, thereby disrupting the coordination between cAMP elevation and calcium oscillations essential for insulin secretion [2] [5]. This inhibition occurs through disruption of EPAC2's interaction with the type 2 ryanodine receptor (RyR2) and phospholipase Cε (PLCε), both critical for intracellular calcium mobilization. Additionally, HJC0350 modulates mitochondrial cAMP-calcium cross-talk by reducing EPAC2-dependent phosphorylation of mitochondrial proteins involved in calcium uptake [5] [8]. Importantly, these effects are PKA-independent, as demonstrated by preserved responses in the presence of PKA inhibitors H89 or PKI. HJC0350 also suppresses TAAR1-mediated insulin secretion in β-cells by specifically blocking EPAC2-dependent signaling arms while leaving PKA-mediated CREB phosphorylation intact [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7